molecular formula C14H17NO3 B12519429 Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate CAS No. 798555-63-2

Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate

Katalognummer: B12519429
CAS-Nummer: 798555-63-2
Molekulargewicht: 247.29 g/mol
InChI-Schlüssel: ZPNOSIAWWAAVBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate is an organic compound with a complex structure that includes an amino group, a methyl group, a phenyl group, and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For example, the reaction might involve the use of a suitable aldehyde and an amine, followed by esterification and other functional group transformations .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize catalysts and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of specific catalysts like cerium ammonium nitrate can be employed to enhance reaction efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles can be used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate has several applications in scientific research:

Wirkmechanismus

The mechanism by which Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact mechanism can vary depending on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
  • 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone

Uniqueness

Methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

798555-63-2

Molekularformel

C14H17NO3

Molekulargewicht

247.29 g/mol

IUPAC-Name

methyl 4-amino-2-methyl-6-oxo-6-phenylhex-4-enoate

InChI

InChI=1S/C14H17NO3/c1-10(14(17)18-2)8-12(15)9-13(16)11-6-4-3-5-7-11/h3-7,9-10H,8,15H2,1-2H3

InChI-Schlüssel

ZPNOSIAWWAAVBG-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(=CC(=O)C1=CC=CC=C1)N)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.